6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound featuring a fused pyrano[2,3-c]pyrazole core. The molecule is substituted at position 4 with a 3,5-dichloro-2-methoxyphenyl group, which introduces steric bulk and electron-withdrawing effects, and at position 3 with a methyl group. While its specific biological activity remains understudied in the provided evidence, structural analogs demonstrate diverse pharmacological properties, including antitumor, antimicrobial, and antihypertensive activities .
Properties
Molecular Formula |
C15H12Cl2N4O2 |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
6-amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H12Cl2N4O2/c1-6-11-12(8-3-7(16)4-10(17)13(8)22-2)9(5-18)14(19)23-15(11)21-20-6/h3-4,12H,19H2,1-2H3,(H,20,21) |
InChI Key |
ZPJNQNSOWXRWBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC(=C3)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This multicomponent reaction is favored due to its efficiency and the ability to produce the desired compound in a single step. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrano[2,3-c]pyrazole derivatives are a versatile class of compounds with variable substituents influencing their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs:
Structural and Substituent Variations
Physicochemical Properties
Crystallographic and Conformational Analysis
- Compound [13]: Pyrano-pyrazole core is nearly planar (deviation <0.026 Å), with nitrophenyl and phenyl rings at 81.11° and 13.36° dihedral angles, respectively .
Key Findings and Implications
Substituent Effects: Chloro and methoxy groups enhance lipophilicity and metabolic stability compared to hydroxyl or nitro groups.
Catalytic Innovations: Nano-catalysts (e.g., ZrO₂, eggshell/Ti(IV)) improve yields and sustainability .
Bioactivity Gaps : The target compound’s 3,5-dichloro-2-methoxyphenyl group may offer unique antimicrobial or antitumor properties, warranting further study.
Biological Activity
6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 767290-90-4) is a synthetic compound belonging to the class of pyrazoles, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation-related disorders.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines. For instance:
- Mechanism of Action : Pyrazoles have been reported to inhibit key signaling pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways. This inhibition leads to reduced proliferation of cancer cells and increased apoptosis rates in vitro .
- Case Study : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives demonstrated significant cytotoxicity when used alone or in combination with doxorubicin. The combination showed a synergistic effect, enhancing the overall therapeutic efficacy .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer. The compound's anti-inflammatory properties have been explored through:
- Inhibition of Pro-inflammatory Cytokines : Similar pyrazole derivatives have been shown to decrease levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in various models of inflammation .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives are also noteworthy:
- Broad-spectrum Activity : Compounds within this class have exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
